molecular formula C13H13BrClNO3S2 B2473167 5-bromo-N-(2-(2-chlorophenyl)-2-methoxyethyl)thiophene-2-sulfonamide CAS No. 1795472-58-0

5-bromo-N-(2-(2-chlorophenyl)-2-methoxyethyl)thiophene-2-sulfonamide

Cat. No. B2473167
CAS RN: 1795472-58-0
M. Wt: 410.73
InChI Key: SCULRBQVNWLHAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(2-(2-chlorophenyl)-2-methoxyethyl)thiophene-2-sulfonamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds that are known to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis and Biological Activities

A study by Noreen et al. (2017) presents a facile approach for synthesizing thiophene sulfonamide derivatives, including those related to 5-bromo-N-(2-(2-chlorophenyl)-2-methoxyethyl)thiophene-2-sulfonamide, via Suzuki cross-coupling reactions. These compounds exhibited significant urease inhibition and hemolytic activities, with variations in activity based on the substitution pattern and electronic effects of different functional groups on the aromatic ring. Additionally, their antibacterial properties were investigated, showing promising results Noreen et al., 2017.

Antimicrobial Applications

Benneche et al. (2011) explored the synthesis of 5-(alkylidene)thiophen-2(5H)-ones, derived from similar thiophene compounds, demonstrating significant antimicrobial activity. This study highlights the potential of thiophene derivatives in reducing biofilm formation by marine bacteria, suggesting their application in addressing microbial resistance and biofilm-associated infections Benneche et al., 2011.

Solubilization and Partitioning Studies

Research by Saeed et al. (2017) delves into the solubilization behavior of thiophene derivatives, such as this compound, in micellar solutions. This study provides insights into the interactions between these compounds and anionic surfactants, which is crucial for understanding their behavior in biological systems and potential pharmaceutical formulations Saeed et al., 2017.

Chemical Synthesis and Process Development

Yates et al. (2009) detailed the synthesis of a related compound, 5-bromo-thiophene-2-sulfonic acid 2,4-dichlorobenzoylamide sodium salt, emphasizing the development of an efficient and scalable process. This work underlines the importance of thiophene sulfonamides in drug development and the need for robust synthetic methodologies to advance their pharmaceutical applications Yates et al., 2009.

properties

IUPAC Name

5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrClNO3S2/c1-19-11(9-4-2-3-5-10(9)15)8-16-21(17,18)13-7-6-12(14)20-13/h2-7,11,16H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCULRBQVNWLHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=C(S1)Br)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.